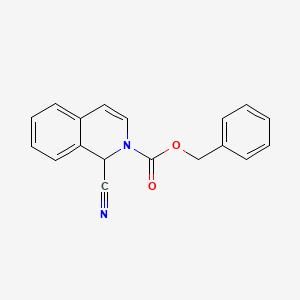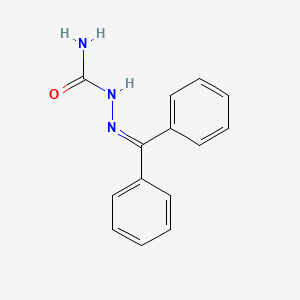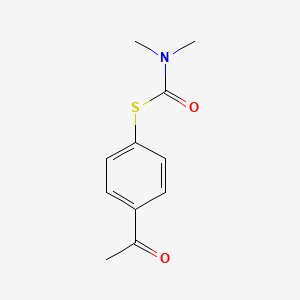
N,N'-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features two succinimide groups, each substituted with a methyl and a phenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of a protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency. The use of solid-phase synthesis allows for the simultaneous production of multiple derivatives, while photocatalytic synthesis offers a green and sustainable approach .
化学反应分析
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound .
相似化合物的比较
Similar Compounds
N,N’-Bis(1,3,4-thiadiazole) Moiety: Another piperazine derivative with significant antimicrobial activity.
N,N’-Bis(4-pyridylmethyl)piperazine: Known for its use in coordination chemistry and the formation of metal-organic frameworks.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is unique due to its dual succinimide groups, which enhance its stability and biological activity
属性
CAS 编号 |
15155-40-5 |
|---|---|
分子式 |
C28H32N4O4 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
3-methyl-1-[[4-[(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O4/c1-27(21-9-5-3-6-10-21)17-23(33)31(25(27)35)19-29-13-15-30(16-14-29)20-32-24(34)18-28(2,26(32)36)22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3 |
InChI 键 |
YVXGCGZGZSSGEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)CC(C3=O)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)







![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
